molecular formula C9H14Br2O2 B12586936 3,5-Dioxabicyclo[5.1.0]octane, 8,8-dibromo-4-(1-methylethyl)- CAS No. 651036-19-0

3,5-Dioxabicyclo[5.1.0]octane, 8,8-dibromo-4-(1-methylethyl)-

Cat. No.: B12586936
CAS No.: 651036-19-0
M. Wt: 314.01 g/mol
InChI Key: UDSAPMLFQNIXGP-UHFFFAOYSA-N
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Description

3,5-Dioxabicyclo[5.1.0]octane, 8,8-dibromo-4-(1-methylethyl)- is a complex organic compound characterized by its unique bicyclic structure. It contains two oxygen atoms and two bromine atoms, making it a versatile molecule in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dioxabicyclo[5.1.0]octane, 8,8-dibromo-4-(1-methylethyl)- typically involves the dichloro- and dibromocyclopropanation of 2-substituted 1,3-dioxacyclohept-5-enes . This reaction is carried out under specific conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale and efficiency.

Chemical Reactions Analysis

Types of Reactions

3,5-Dioxabicyclo[5.1.0]octane, 8,8-dibromo-4-(1-methylethyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

3,5-Dioxabicyclo[5.1.0]octane, 8,8-dibromo-4-(1-methylethyl)- has several scientific research applications, including:

Mechanism of Action

The mechanism by which 3,5-Dioxabicyclo[5.1.0]octane, 8,8-dibromo-4-(1-methylethyl)- exerts its effects involves interactions with molecular targets and pathways. The bromine atoms play a crucial role in its reactivity, allowing it to participate in various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dioxabicyclo[5.1.0]octane, 8,8-dibromo-4-(1-methylethyl)- is unique due to its specific bromine substitution, which imparts distinct reactivity and properties compared to its analogs.

Properties

CAS No.

651036-19-0

Molecular Formula

C9H14Br2O2

Molecular Weight

314.01 g/mol

IUPAC Name

8,8-dibromo-4-propan-2-yl-3,5-dioxabicyclo[5.1.0]octane

InChI

InChI=1S/C9H14Br2O2/c1-5(2)8-12-3-6-7(4-13-8)9(6,10)11/h5-8H,3-4H2,1-2H3

InChI Key

UDSAPMLFQNIXGP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1OCC2C(C2(Br)Br)CO1

Origin of Product

United States

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